molecular formula C8H7FO4S B600106 2-Fluoro-4-(methylsulfonyl)benzoic acid CAS No. 142994-04-5

2-Fluoro-4-(methylsulfonyl)benzoic acid

Cat. No.: B600106
CAS No.: 142994-04-5
M. Wt: 218.198
InChI Key: WAIWHRUQKRUWAH-UHFFFAOYSA-N
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Description

2-Fluoro-4-(methylsulfonyl)benzoic acid is a chemical compound with the molecular formula C8H7FO4S . It has a molecular weight of 218.21 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7FO4S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) . This indicates the structural arrangement of atoms in the molecule and the bonds between them.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 218.21 . It has 5 H-Bond acceptors and 1 H-Bond donor . The exact mass is 218.00500 .

Scientific Research Applications

2-Fluoro-4-(methylsulfonyl)benzoic acid has been studied for its potential applications in medicinal chemistry and biochemistry. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects. In addition, this compound has been investigated for its potential as a drug delivery system. It has been found to be an effective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. This compound has also been studied for its potential to inhibit the growth of cancer cells, as well as its ability to reduce the toxicity of chemotherapy drugs.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Fluoro-4-(methylsulfonyl)benzoic acid in lab experiments is its high solubility in aqueous solutions. This allows for easy preparation and handling of the compound. In addition, this compound is relatively stable and can be stored for long periods of time. However, this compound is also sensitive to light and heat, so it should be stored in a cool, dark place. Additionally, this compound is a relatively expensive compound and may not be suitable for large-scale experiments.

Future Directions

The potential applications of 2-Fluoro-4-(methylsulfonyl)benzoic acid are numerous and are still being explored. Some potential future directions of this compound research include the development of new drug delivery systems, the development of new therapeutic agents, and the exploration of this compound’s potential as an anti-cancer agent. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects. Finally, further research is needed to explore the potential of this compound as a diagnostic tool for diseases and conditions.

Synthesis Methods

2-Fluoro-4-(methylsulfonyl)benzoic acid can be synthesized by a variety of methods, including the reaction of 2-fluoro-4-chlorobenzoic acid with sodium methylsulfinate in aqueous solution. This reaction occurs in the presence of a base, such as sodium hydroxide, and produces the desired product in high yields. Other methods for synthesizing this compound include the reaction of 2-fluoro-4-chlorobenzoic acid with dimethyl sulfoxide in the presence of a base, or the reaction of 2-fluoro-4-chlorobenzoic acid with sodium methylsulfinate in the presence of a base and a catalyst.

Safety and Hazards

While specific safety and hazard information for 2-Fluoro-4-(methylsulfonyl)benzoic acid is not available, it’s generally recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or clothing .

Properties

IUPAC Name

2-fluoro-4-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO4S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIWHRUQKRUWAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651323
Record name 2-Fluoro-4-(methanesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142994-04-5, 887974-41-6
Record name 2-Fluoro-4-(methylsulfonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142994-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-(methanesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-(methylsulphonyl)benzoic acid
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